molecular formula C8H11NOS B13158722 3-Amino-2-methyl-1-(thiophen-2-yl)propan-1-one

3-Amino-2-methyl-1-(thiophen-2-yl)propan-1-one

Cat. No.: B13158722
M. Wt: 169.25 g/mol
InChI Key: AXEWJXBTRHTLME-UHFFFAOYSA-N
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Description

3-Amino-2-methyl-1-(thiophen-2-yl)propan-1-one (CAS 667465-15-8) is a chemical compound with the molecular formula C 8 H 11 NOS and a molecular weight of 169.24 g/mol . This compound is characterized by a thiophene ring, a ketone group, and an amino-alcohol side chain, a structure that classifies it among thiophene-containing synthetic intermediates. Compounds with this core structure are of significant interest in advanced organic synthesis and pharmaceutical research . While specific pharmacological data for this exact molecule is not fully detailed in the available literature, structural analogs and closely related compounds, such as 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, are well-established as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) . For instance, the (S)-(-)-enantiomer of 3-methylamino-1-(2-thienyl)propan-1-ol is a critical chiral building block in the industrial synthesis of Duloxetine, a potent serotonin-norepinephrine reuptake inhibitor (SNRI) used as an antidepressant . The structural features of this compound make it a potential precursor or intermediate for accessing a range of biologically active molecules through further chemical transformation, including reduction, N-alkylation, or incorporation into larger molecular frameworks. This product is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

3-amino-2-methyl-1-thiophen-2-ylpropan-1-one

InChI

InChI=1S/C8H11NOS/c1-6(5-9)8(10)7-3-2-4-11-7/h2-4,6H,5,9H2,1H3

InChI Key

AXEWJXBTRHTLME-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(=O)C1=CC=CS1

Origin of Product

United States

Preparation Methods

Mannich Reaction Approach

One classical route involves the Mannich reaction, which is a three-component condensation involving an aldehyde or ketone, formaldehyde, and an amine. Specifically:

  • Starting Materials : Acetylthiophene, formaldehyde, and dimethylamine.
  • Process :
    • Acetylthiophene reacts with formaldehyde and dimethylamine under acidic or neutral conditions to form a Mannich base intermediate.
    • This intermediate then undergoes further transformations, such as oxidation or rearrangement, to yield the target amino ketone.

Reaction Conditions :

  • Mild acidic catalysis or neutral conditions.
  • Reflux temperature to promote condensation.
  • Use of solvents like ethanol or acetic acid.

This route is detailed in literature describing Mannich reactions for heterocyclic compounds, providing a straightforward pathway to functionalized amino ketones.

Retromichael or Michael Addition Strategy

Involving the reaction of a precursor ketone with methylamine:

  • Starting Material : 4-(2-thienyl)butan-2-one (or similar thiophene ketone derivatives).
  • Process :
    • The ketone undergoes a Michael addition with methylamine, which adds across the α,β-unsaturated system or directly to the carbonyl.
    • Followed by tautomerization or rearrangement to produce the amino ketone.

Reaction Conditions :

  • Mild heating.
  • Excess methylamine to drive the reaction.
  • Solvent such as ethanol or methanol.

This approach is supported by patent literature, emphasizing its utility in synthesizing amino ketones with heteroaryl groups.

Friedel-Crafts Acylation and Subsequent Amination

Another route involves the acylation of thiophene derivatives:

  • Step 1 : Acylation of thiophene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
  • Step 2 : Nucleophilic substitution with methylamine to introduce the amino group at the desired position.
  • Step 3 : Oxidation or further functionalization to form the final amino ketone.

This method is well-documented in heterocyclic chemistry, especially for preparing substituted thiophene derivatives.

Industrial-Scale Synthesis

For large-scale production, the synthesis is optimized to maximize yield and purity:

Step Methodology Reagents Conditions Notes
1 Friedel-Crafts acylation Thiophene, 3-chloropropionyl chloride Anhydrous AlCl₃, reflux Produces 3-chloropropionyl thiophene
2 Nucleophilic substitution Methylamine Reflux in ethanol Converts acylated thiophene to amino derivative
3 Oxidation Hydrogen peroxide or potassium permanganate Controlled temperature Forms sulfoxide or sulfone if needed

Reaction Conditions and Reagents Summary

Reaction Type Reagents Typical Conditions Major Products
Mannich reaction Acetylthiophene, formaldehyde, dimethylamine Reflux, mild acid/base Amino ketone intermediates
Michael addition Thiophene ketone, methylamine Reflux, ethanol Amino ketone derivatives
Friedel-Crafts acylation Thiophene, 3-chloropropionyl chloride AlCl₃, reflux Acylated thiophene
Nucleophilic substitution Methylamine Reflux, ethanol Amino substituted thiophene

Notes on Purification and Yield

  • Purification : Typically involves recrystallization from ethanol or ethyl acetate, or chromatography for laboratory-scale synthesis.
  • Yield : Reported yields vary from 60% to 85%, depending on reaction conditions and purification efficiency.
  • Enantiomeric Purity : Enantioselective reduction methods are employed to obtain optically pure compounds, especially for pharmaceutical applications.

Summary of Key Research Findings

Source Key Insights Reference
Patent US7259264B2 Describes economical synthesis involving reaction of thiophene with acyl chlorides, followed by methylamine addition
Literature Mannich and Michael reactions are effective routes for functionalization of thiophene derivatives ,
Supporting Data Reactions are optimized at reflux temperatures with common organic solvents, yielding high purity amino ketones

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methyl-1-(thiophen-2-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

3-Amino-2-methyl-1-(thiophen-2-yl)propan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2-methyl-1-(thiophen-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can modulate various biological pathways, including enzyme inhibition and receptor binding. For example, it may inhibit kinases or modulate estrogen receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Propanone Core

The propan-1-one scaffold is common in synthetic chemistry, with substituents influencing reactivity and biological activity. Key comparisons include:

Compound Substituents Synthesis Method Key Features
3-Amino-2-methyl-1-(thiophen-2-yl)propan-1-one Thiophen-2-yl (C1), methyl (C2), amino (C3) Likely via Mannich or alkylation Unique methyl and amino groups enhance steric and electronic diversity.
3-(Benzylamino)-1-(thiophen-2-yl)propan-1-one (1e) Thiophen-2-yl (C1), benzylamino (C3) Alkylation of N-methoxy-N-methylamide Bulkier benzyl group may reduce solubility but improve receptor binding .
3-Chloro-1-(thiophen-2-yl)propan-1-one (2) Thiophen-2-yl (C1), chloro (C3) Friedel-Crafts acylation Chloro group serves as a precursor for nucleophilic substitution reactions .
3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one Thiophen-2-yl (C1), dimethylamino (C3) Mannich base alkylation Dimethylamino group increases lipophilicity, affecting pharmacokinetics .

Insights :

  • The amino group at C3 in the target compound offers a site for hydrogen bonding, contrasting with chloro or dimethylamino substituents, which alter electronic properties.

Functional Group Modifications

Ketone vs. Alcohol
  • This compound: The ketone group enhances electrophilicity, making it reactive toward nucleophiles.
  • (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: The alcohol group (reduced ketone) is a key intermediate for Duloxetine, improving water solubility but reducing reactivity .
Thiophene vs. Other Aromatic Groups
  • Thiophene-containing analogs : Exhibit enhanced π-π stacking and sulfur-mediated interactions, beneficial in CNS-targeting drugs .
  • Phenyl or benzofuran analogs : Increased hydrophobicity and altered electronic profiles (e.g., 3-mmc has a 3-methylphenyl group, favoring dopamine reuptake inhibition) .

Biological Activity

3-Amino-2-methyl-1-(thiophen-2-yl)propan-1-one, also referred to as 3-(methylamino)-1-(thiophen-2-yl)propan-1-one, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C₉H₁₃N₁OS
  • Molecular Weight : 169.27 g/mol

The presence of the thiophene ring contributes to its pharmacological properties, as thiophene derivatives are known for their versatility in biological applications.

This compound interacts with various biological targets, influencing cellular signaling pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can alter metabolic processes and cellular functions. For example, it interacts with cytochrome P450 enzymes, affecting the metabolism of drugs and endogenous compounds.
  • Receptor Modulation : It may modulate receptor activity, impacting neurotransmitter systems and potentially providing therapeutic effects in neurological disorders.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various pathogens. For instance:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.22 μg/mL
Escherichia coli0.25 μg/mL

These results suggest that the compound could be developed as a potential antimicrobial agent .

Anticancer Properties

Thiophene derivatives have been explored for their anticancer activities. The compound shows promise in inhibiting cancer cell growth, with IC50 values indicating effective cytotoxicity against several cancer cell lines:

Cell Line IC50 (μM)
MCF7 (breast cancer)0.49 - 48.0
HeLa (cervical cancer)0.20 - 2.58

These findings highlight the potential of this compound in cancer therapy .

Anti-inflammatory Effects

The anti-inflammatory properties of thiophene derivatives have been documented, with studies suggesting that they can modulate inflammatory pathways. This activity may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Antimicrobial Activity : A recent study assessed the antimicrobial efficacy of various thiophene derivatives, including this compound, demonstrating notable inhibition against Staphylococcus aureus and Escherichia coli with low MIC values .
  • Anticancer Screening : Another study evaluated the anticancer potential of this compound against a panel of human cancer cell lines, revealing significant cytotoxic effects with varying IC50 values depending on the cell type .
  • Inflammation Modulation : Research has indicated that thiophene derivatives can reduce inflammation markers in animal models, suggesting a therapeutic role in conditions characterized by chronic inflammation .

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